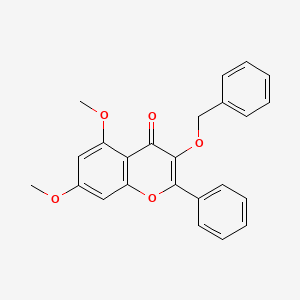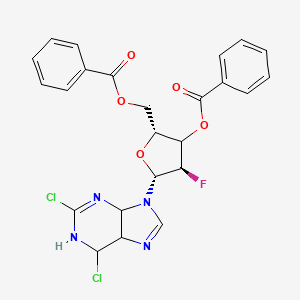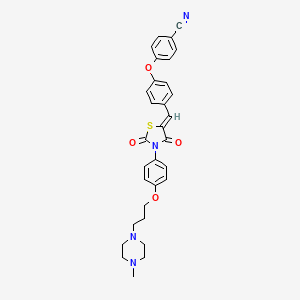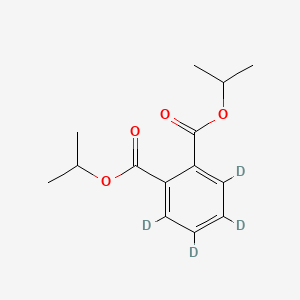
DI-Iso-propyl phthalate-3,4,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DI-Iso-propyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of Diisopropyl Phthalate. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications .
Métodos De Preparación
The synthesis of DI-Iso-propyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic anhydride with isopropanol in the presence of a deuterium source. The reaction conditions often include the use of sulfuric acid as a catalyst to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated product.
Análisis De Reacciones Químicas
DI-Iso-propyl phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
DI-Iso-propyl phthalate-3,4,5,6-D4 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to understand the pharmacokinetics and metabolic profiles of drugs.
Medicine: It is used in drug development to track the distribution and elimination of pharmaceuticals in the body.
Industry: The compound is utilized in the production of plasticizers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of DI-Iso-propyl phthalate-3,4,5,6-D4 involves its incorporation into various molecular pathways due to its deuterium labeling. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs . The molecular targets and pathways involved are similar to those of Diisopropyl Phthalate, but the presence of deuterium can lead to subtle changes in the compound’s behavior.
Comparación Con Compuestos Similares
DI-Iso-propyl phthalate-3,4,5,6-D4 can be compared with other similar compounds such as:
Di-n-propyl phthalate-3,4,5,6-D4: Another deuterated phthalate ester used for similar applications in research and industry.
Diisobutyl phthalate-3,4,5,6-D4: A deuterated form of Diisobutyl Phthalate, used as an analytical standard and in proteomics research.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and analytical studies compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
dipropan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3/i5D,6D,7D,8D |
Clave InChI |
QWDBCIAVABMJPP-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)C)C(=O)OC(C)C)[2H])[2H] |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
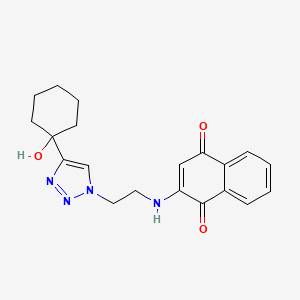
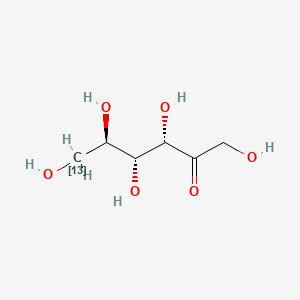

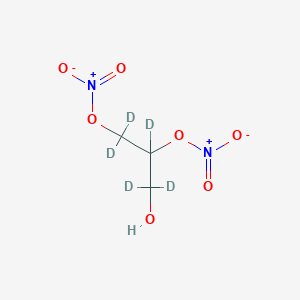
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
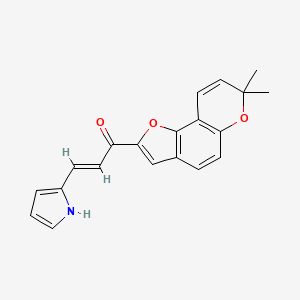
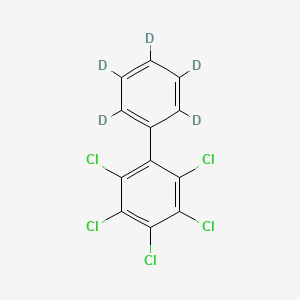
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

